(R)-FTY-720 Phosphonate

phosphonate metabolic stability lipid phosphate phosphatase resistance C-P vs C-O-P bond

Procure (R)-FTY-720 Phosphonate for stereospecific S1P₁ agonism (EC₅₀ ~20 nM) with minimal S1P₃ cross-talk. The non-hydrolyzable phosphonate linkage eliminates confounding dephosphorylation, preserves S1PR1 expression, and sustains barrier-protective signaling across 1–50 µM. Essential for dissecting receptor subtype contributions in mixed systems. Pair with the (S)-pan-antagonist enantiomer for matched control experiments.

Molecular Formula C20H36NO4P
Molecular Weight 385.5 g/mol
Cat. No. B13838776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-FTY-720 Phosphonate
Molecular FormulaC20H36NO4P
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N
InChIInChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m1/s1
InChIKeyXDSPSYJWGHPIAZ-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-FTY-720 Phosphonate: A Non-Hydrolyzable Chiral S1P Receptor Modulator for Vascular Barrier and Immunomodulation Research Procurement


(R)-FTY-720 Phosphonate (CAS 1142015-26-6) is the (R)-enantiomer of a chiral, non-hydrolyzable phosphonate analogue of FTY720 (Fingolimod), wherein the metabolically labile C-O-P phosphate ester bond of FTY720-phosphate is replaced by a stable C-C-P phosphonate linkage [1]. This compound belongs to the sphingosine-1-phosphate (S1P) receptor modulator class and serves as an enantiomerically pure tool compound for probing stereospecific S1P receptor pharmacology, endothelial barrier regulation, and immunomodulatory signaling pathways [2]. Its molecular formula is C₂₀H₃₆NO₄P with a molecular weight of approximately 385.5 g/mol [1].

Why (R)-FTY-720 Phosphonate Cannot Be Substituted by Generic FTY720, (S)-FTY720-Phosphate, or Other In-Class S1P Modulators


Substituting (R)-FTY-720 phosphonate with FTY720, (S)-FTY720-phosphate, or even its (S)-phosphonate enantiomer is not pharmacologically equivalent for three reasons. First, the phosphonate C-C-P bond confers resistance to lipid phosphate phosphatases that rapidly degrade the C-O-P phosphate ester of FTY720-phosphate, yielding distinct cellular stability and signaling duration [1]. Second, the (R)- and (S)-enantiomers exhibit profoundly divergent S1P receptor pharmacology: the (R)-enantiomer acts as a full S1P₁ agonist, whereas the (S)-enantiomer functions as a pan-antagonist across S1P₁,₃,₄ subtypes—a difference that produces opposite functional outcomes in receptor activation assays [2]. Third, phosphonate-class analogs demonstrate a wider protective concentration range (1–50 μM) and greater barrier-enhancing potency than either S1P or FTY720 in pulmonary endothelial models, making simple potency comparisons misleading [3].

Quantitative Differentiation Evidence for (R)-FTY-720 Phosphonate: Head-to-Head Comparator Data for Procurement Decision Support


C-P Phosphonate Bond Confers Phosphatase Resistance Absent in FTY720-Phosphate Ester

(R)-FTY-720 phosphonate incorporates a non-hydrolyzable carbon-phosphorus (C-C-P) bond in place of the carbon-oxygen-phosphorus (C-O-P) phosphate ester bond found in (S)-FTY720-phosphate. This structural substitution renders the phosphonate analogue resistant to degradation by lipid phosphate phosphatases, whereas the natural phosphate ester is enzymatically cleaved [1]. The racemic phosphonate analogue (rac-4) was confirmed as a high-affinity S1P₁ agonist with potency similar to (S)-FTY720-phosphate, demonstrating that the C-P bond replacement preserves target engagement while eliminating a major metabolic inactivation pathway [1].

phosphonate metabolic stability lipid phosphate phosphatase resistance C-P vs C-O-P bond cellular half-life

Enantiomer-Specific S1P₁ Agonism: (R)-FTY720-Vinylphosphonate EC₅₀ 20±3 nM vs. (S)-Enantiomer Pan-Antagonism

In a direct head-to-head pharmacological characterization, (R)-FTY720-vinylphosphonate acted as a full agonist at S1P₁ with an EC₅₀ of 20 ± 3 nM (87% efficacy relative to S1P). In stark contrast, the (S)-enantiomer failed to activate any of the five S1P GPCRs and instead functioned as a full antagonist at S1P₁ (Kᵢ = 384 nM), S1P₃ (Kᵢ = 39 nM), and S1P₄ (Kᵢ = 1190 nM), and as a partial antagonist at S1P₂ and S1P₅ [1]. The (R)-vinylphosphonate showed no measurable agonist activity at S1P₃ (13% efficacy, EC₅₀ > 500 nM), indicating S1P₁-biased agonism [2].

S1P1 receptor agonism enantiomer selectivity GPCR functional assay vinylphosphonate pharmacology

Sustained Endothelial Barrier Enhancement: (R)-FTY720 Phosphonate Matches (S)-Enantiomer with Wider Protective Range Than S1P or FTY720

Both (R)- and (S)-enantiomers of FTY720 phosphonate produced sustained endothelial cell (EC) barrier enhancement in vitro as measured by increases in transendothelial electrical resistance (TER) [1]. Critically, the barrier-enhancing FTY720 phosphonate analogs as a class demonstrated a wider protective concentration range (1–50 μM) and greater potency than either S1P or the parent compound FTY720 [1]. Unlike FTY720, the phosphonate analogs increased TER within minutes in association with cortical actin ring formation, a response kinetically similar to S1P but without inducing intracellular calcium release [1]. The (R)-phosphonate retains barrier-enhancing activity comparable to the (S)-phosphonate, making both enantiomers viable for barrier function studies [1].

endothelial barrier function transendothelial electrical resistance pulmonary vascular permeability acute lung injury

(R)- vs. (S)-FTY720-Phosphate Binding Affinity: 5- to 130-Fold Difference Across S1P Receptor Subtypes

Direct radioligand competition binding studies reveal that (S)-FTY720-phosphate exhibits Kᵢ values of 2.1, 5.9, 23, and 2.2 nM for S1P₁, S1P₃, S1P₄, and S1P₅, respectively [1]. The (R)-phosphate isomer binds with 5- to 130-fold lower affinity across these subtypes [1]. In a separate functional assay, (R)-FTY720-P exhibited an EC₅₀ of 23.25 nM at S1P₁ versus 0.012 nM for (S)-FTY720-P, representing an approximately 1,900-fold difference in functional potency. At S1P₃, (R)-FTY720-P showed EC₅₀ > 5,000 nM compared to 0.134 nM for the (S)-isomer, a >37,000-fold difference [2]. These data establish that stereochemistry at the C2 position is the primary driver of S1P receptor engagement.

S1P receptor binding affinity Ki determination stereospecificity radioligand competition

S1PR1 Preservation Without β-Arrestin Recruitment: FTY720 (S)-Phosphonate vs. S1P and FTY720—Implications for (R)-Phosphonate Procurement

FTY720 (S)-phosphonate does not induce β-arrestin recruitment to S1PR1, nor does it trigger S1PR1 ubiquitination or proteasomal degradation—effects that are robustly induced by S1P, FTY720, and (S)-FTY720-phosphate [1]. Incubation with S1P, FTY720, or other S1PR1 agonists reduces S1PR1 protein expression by greater than 50%, whereas FTY720 (S)-phosphonate maintains full S1PR1 expression levels [1]. In the bleomycin-induced murine acute lung injury (ALI) model, intraperitoneal administration of FTY720 (S)-phosphonate (0.5 mg/kg every other day for 1 week) preserved significantly higher lung S1PR1 expression compared with FTY720, and significantly decreased lung leak and inflammation, while FTY720 failed to protect [1]. Although these data are specifically for the (S)-phosphonate, the (R)-phosphonate—as the enantiomeric pair member with the same C-P bond scaffold—is predicted to share the non-ubiquitinating receptor interaction modality while providing the distinct (R)-configured agonist pharmacology profile documented above.

S1PR1 downregulation β-arrestin recruitment receptor ubiquitination barrier-protective signaling

Highest-Value Application Scenarios for (R)-FTY-720 Phosphonate Procurement Based on Quantitative Differentiation Evidence


Stereospecific S1P₁ Agonist Tool Compound for GPCR Signaling Deconvolution

Use (R)-FTY-720 phosphonate as an enantiomerically pure S1P₁-biased agonist tool to dissect receptor subtype contributions in mixed S1P receptor expression systems. The (R)-configuration provides full S1P₁ agonism (EC₅₀ 20 ± 3 nM for the vinylphosphonate analog) while largely sparing S1P₃ (EC₅₀ > 500 nM), enabling cleaner S1P₁-specific signaling readouts than pan-agonists like (S)-FTY720-phosphate [1]. The non-hydrolyzable C-P bond ensures sustained agonist exposure without the confounding enzymatic dephosphorylation that complicates interpretation of FTY720-phosphate time-course experiments [2].

Pulmonary Vascular Barrier Function Studies Requiring Sustained S1PR1 Surface Expression

Deploy (R)-FTY-720 phosphonate in human pulmonary artery endothelial cell (HPAEC) TER assays for acute lung injury (ALI) research where the phosphonate scaffold uniquely avoids S1PR1 ubiquitination and degradation. Whereas S1P and FTY720 reduce S1PR1 protein by >50%, phosphonate analogs preserve receptor expression, enabling sustained barrier-protective signaling across the 1–50 μM protective concentration range [1]. The (R)-enantiomer is specifically valuable for experiments where attenuated S1P₁ agonism (5- to 130-fold lower binding affinity than the (S)-phosphate) is desired to prevent receptor overshoot internalization while still engaging barrier-enhancement pathways [2].

Enantiomeric Pair Control for S1P Receptor Pan-Antagonism Studies

Procure (R)-FTY-720 phosphonate alongside its (S)-enantiomer as a matched enantiomeric pair for pharmacological control experiments. The (S)-phosphonate functions as a pan-antagonist of S1P₁,₃,₄ (Kᵢ values: 384, 39, and 1190 nM, respectively) [1], while the (R)-phosphonate provides the agonism counterpart. This paired procurement enables definitive attribution of phenotypic outcomes to stereospecific receptor pharmacology rather than off-target effects of the phosphonate scaffold, which is critical for target validation studies and patent enablement [1].

In Vivo Murine ALI Models Evaluating Phosphatase-Resistant S1P Receptor Modulators

Use (R)-FTY-720 phosphonate for in vivo studies in lipopolysaccharide (LPS)- or bleomycin-mediated murine acute lung injury models where the phosphonate scaffold has demonstrated the ability to significantly reduce multiple indices of alveolar and vascular permeability [1]. The (S)-phosphonate analog has been validated in these models with intraperitoneal dosing at 0.5 mg/kg every other day, showing significant lung leak reduction without altering leukocyte counts [2]. The (R)-enantiomer, with its distinct attenuated agonism profile, offers a complementary tool for probing the relationship between S1P₁ activation intensity and barrier-protective efficacy in vivo [1].

Quote Request

Request a Quote for (R)-FTY-720 Phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.